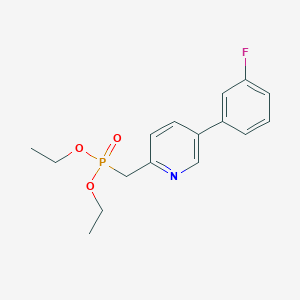

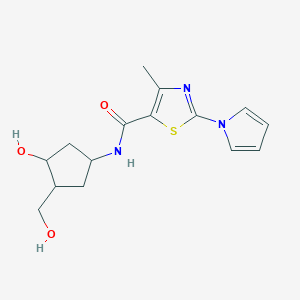

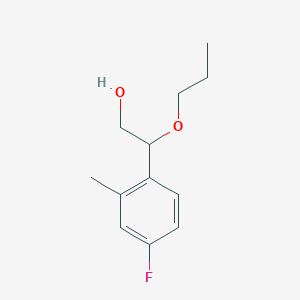

![molecular formula C15H14N2O5 B2453111 2-[2-(2,6-Dioxopiperidin-3-yl)-1-oxo-3H-isoindol-5-yl]acetic acid CAS No. 2309444-15-1](/img/structure/B2453111.png)

2-[2-(2,6-Dioxopiperidin-3-yl)-1-oxo-3H-isoindol-5-yl]acetic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “2-[2-(2,6-Dioxopiperidin-3-yl)-1-oxo-3H-isoindol-5-yl]acetic acid” is a type of E3 ligand block class compound . It has a molecular weight of 332.27 and a molecular formula of C15H12N2O7 . It is also known as 2-((2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)oxy)acetic acid .

Synthesis Analysis

The synthesis pathway for a similar compound involves the reaction of 2,6-dioxopiperidine with phthalic anhydride to form 2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindoline.Molecular Structure Analysis

The InChI code for this compound is 1S/C15H12N2O7/c18-10-5-4-8(13(21)16-10)17-14(22)7-2-1-3-9(12(7)15(17)23)24-6-11(19)20/h1-3,8H,4-6H2,(H,19,20)(H,16,18,21) . This code provides a standard way to encode the compound’s molecular structure and formula.Physical And Chemical Properties Analysis

This compound is a solid at room temperature . The storage temperature for this compound is normal .Applications De Recherche Scientifique

Synthesis of Heterocyclic Compounds

2,6-Dioxo-1,2,3,4,5,6-hexahydroindoles, derived from acetal-protected (2,4-dioxocyclohex-1-yl)-acetic acids, are important intermediates in synthesizing various alkaloids. These compounds are prepared through allylation, carbonyl protection, oxidation, amide formation, and cyclization processes (Juma et al., 2008).

Crystallographic Studies

The crystal structures of derivatives of acetic acids like (2-oxo-2H-quinaxalin-1-yl)-acetic acid and its cobalt and nickel complexes have been determined. These studies provide insights into the molecular conformations of these compounds and their complexes (Karmakar & Baruah, 2008).

Molecular Docking Studies

Research includes the synthesis and evaluation of novel acetic acid derivatives for anti-inflammatory activities. Molecular docking studies are conducted to understand the binding affinity of these compounds toward human serum albumin (HSA), providing valuable insights into their potential therapeutic applications (Nikalje et al., 2015).

Aldose Reductase Inhibitors

Cyano(2-oxo-2,3-dihydroindol-3-yl)acetic acid derivatives have been synthesized and tested as aldose reductase inhibitors. These compounds demonstrate significant inhibitory activities and are evaluated for their potential in treating conditions like diabetic complications (Da Settimo et al., 2003).

Development of New Synthesis Methods

Methods for synthesizing various derivatives of acetic acid, such as 2-(5-oxo-4,5-dihydro-1,2,4-oxadiazol-3-yl)benzoic acid, have been developed. These methods are important for producing compounds with potential applications in different fields of chemistry and pharmacology (Tkachuk et al., 2020).

Mécanisme D'action

Target of Action

It is suggested that this compound may be useful in treating a wide range of diseases and conditions including inflammatory diseases, autoimmune diseases, cancers, heart diseases, genetic diseases, allergic diseases, osteoporosis, and lupus .

Mode of Action

It is suggested that this compound may have a role in protein degradation .

Safety and Hazards

The compound has been classified with the GHS07 pictogram, indicating that it may cause skin irritation, eye irritation, and may be harmful if swallowed . The precautionary statements associated with this compound include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, and using only outdoors or in a well-ventilated area .

Analyse Biochimique

Biochemical Properties

The compound 2-[2-(2,6-Dioxopiperidin-3-yl)-1-oxo-3H-isoindol-5-yl]acetic acid is known to be a synthetic estrogen receptor agonist . It binds to estrogen receptors and activates them, triggering the classic downstream effects of estrogens such as increased breast cancer cell proliferation and decreased levels of sex hormone binding globulin .

Cellular Effects

Upon activation of the estrogen receptors, this compound can lead to increased proliferation of breast cancer cells This suggests that the compound may have a significant impact on cell signaling pathways and gene expression related to cell proliferation

Molecular Mechanism

The molecular mechanism of action of this compound involves binding to estrogen receptors . This binding activates the receptors, leading to a cascade of events that result in the observed cellular effects

Propriétés

IUPAC Name |

2-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-5-yl]acetic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N2O5/c18-12-4-3-11(14(21)16-12)17-7-9-5-8(6-13(19)20)1-2-10(9)15(17)22/h1-2,5,11H,3-4,6-7H2,(H,19,20)(H,16,18,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJZZXYASBYEXIJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)NC(=O)C1N2CC3=C(C2=O)C=CC(=C3)CC(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

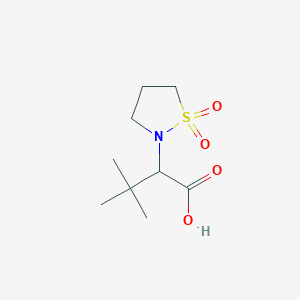

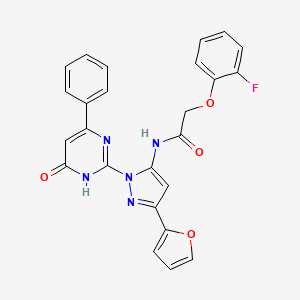

![[(4As,7aR)-3,4a,5,6,7,7a-hexahydro-2H-cyclopenta[b][1,4]oxazin-4-yl]-(3-bromo-2-chloropyridin-4-yl)methanone](/img/structure/B2453032.png)

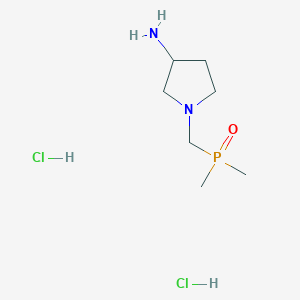

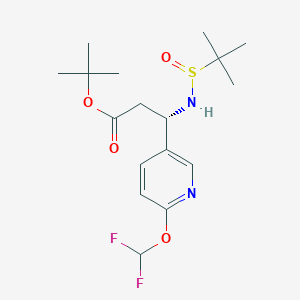

![1-[6-(2,4-dioxo-1H-quinazolin-3-yl)hexanoyl]piperidine-4-carboxamide](/img/structure/B2453038.png)

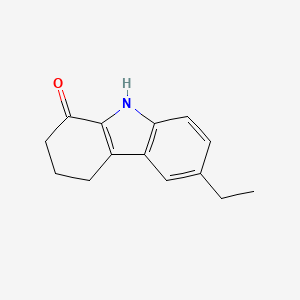

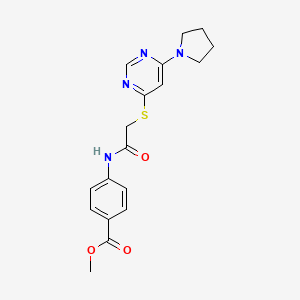

![N-(3-methoxyphenyl)-2-[1-(4-methylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide](/img/structure/B2453039.png)

![1-[(6-Chloroquinazolin-4-yl)amino]-2-(furan-2-yl)propan-2-ol](/img/structure/B2453046.png)